

Technical Guide: Physicochemical Properties of N-Biotinyl Glycine

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Compound of Interest

Compound Name: *N-Biotinyl Glycine*

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This document provides a detailed overview of the theoretical molecular weight and key physicochemical properties of **N-Biotinyl Glycine**, a compound commonly utilized in proteomics research and other biotechnological applications.

Introduction to N-Biotinyl Glycine

N-Biotinyl Glycine is a biotinylation reagent that incorporates a glycine spacer, which can be useful in minimizing steric hindrance when labeling molecules. It is frequently employed in assays where the high-affinity interaction between biotin and avidin (or streptavidin) is used for detection, purification, or immobilization of proteins and other biomolecules. Understanding its fundamental physicochemical properties, starting with its molecular weight, is critical for accurate experimental design and data interpretation.

Physicochemical Data

The theoretical molecular weight of a compound is a fundamental constant derived from its molecular formula and the atomic masses of its constituent elements. This value is crucial for a variety of laboratory calculations, including molarity, mass-to-mole conversions, and mass spectrometry analysis.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₉ N ₃ O ₄ S	[1]
Theoretical Molecular Weight	301.36 g/mol	[1]
CAS Number	160390-90-9	[1][2][3]
Density	1.3 g/cm ³	
Boiling Point	721.3°C at 760 mmHg	
Flash Point	390°C	

Note: The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (12 carbons, 19 hydrogens, 3 nitrogens, 4 oxygens, and 1 sulfur).

Conceptual Experimental Workflow: Protein Biotinylation

While the calculation of molecular weight does not involve an experimental protocol, **N-Biotinyl Glycine** is frequently used in procedures such as protein biotinylation. The following section provides a generalized workflow for such an application.

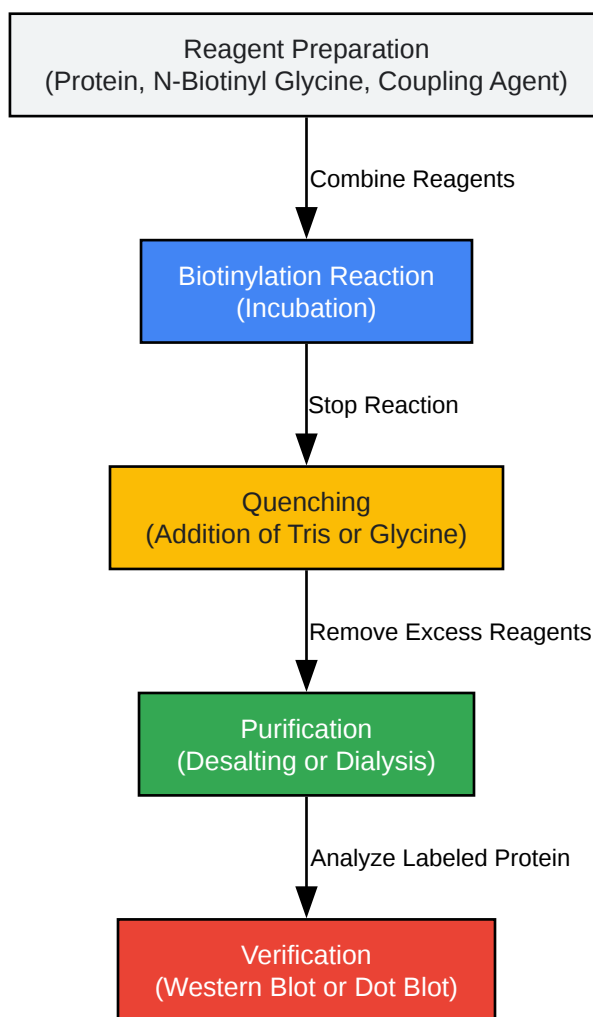
Objective: To covalently label a target protein with a biotin moiety using **N-Biotinyl Glycine** for subsequent detection or purification.

Methodology:

- Reagent Preparation:
 - Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).
 - Prepare a stock solution of **N-Biotinyl Glycine** in an appropriate solvent (e.g., dimethylformamide or dimethyl sulfoxide).

- Prepare a fresh solution of a coupling agent, such as a carbodiimide (e.g., EDC), which will activate the carboxylic acid group of **N-Biotinyl Glycine** for reaction with primary amines on the target protein.
- Biotinylation Reaction:
 - Combine the target protein solution with the **N-Biotinyl Glycine** and the coupling agent.
 - The molar ratio of the biotinylation reagent to the protein will need to be optimized to achieve the desired degree of labeling without compromising protein function.
 - Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
- Quenching and Purification:
 - Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) that contains primary amines to react with any excess, unreacted **N-Biotinyl Glycine**.
 - Remove the excess, unreacted biotinylation reagent and byproducts from the labeled protein sample using a desalting column, dialysis, or size-exclusion chromatography.
- Verification of Labeling:
 - Confirm the successful biotinylation of the target protein using an appropriate assay, such as a Western blot with a streptavidin-HRP conjugate or a dot blot.

The logical flow of this experimental process can be visualized in the diagram below.



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A conceptual workflow for the biotinylation of a target protein.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com